17α-Dihydroequilin is a naturally occurring estrogen hormone primarily found in the urine of pregnant mares []. It is classified as a ring-B unsaturated estrogen, structurally distinct from classical estrogens like 17β-estradiol due to an additional double bond in its B ring [].
Estra-1,3,5(10),7-tetraene-3,17alpha-diol, commonly referred to as beta-dihydroequilin, is a steroidal compound classified under 17-hydroxysteroids. Its molecular formula is with a molecular weight of approximately 270.3661 g/mol. This compound is notable for its role as a naturally occurring estrogen and is often studied for its potential therapeutic applications in medicine, particularly in hormone replacement therapy and cancer diagnostics .
The synthesis of Estra-1,3,5(10),7-tetraene-3,17alpha-diol can be achieved through various organic synthesis methods. Key approaches include:
The synthetic pathway often begins with a precursor steroid compound. The introduction of an olefin moiety is a critical step that enhances the compound's potential applications in medical imaging and diagnostics. The stereochemistry of the final product is carefully controlled to ensure the biological activity aligns with therapeutic needs.
The molecular structure of Estra-1,3,5(10),7-tetraene-3,17alpha-diol features a tetracyclic framework typical of steroid compounds. The compound's structural representation can be described using its InChI key:
The IUPAC name for this compound is (9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol. This detailed nomenclature reflects the specific stereochemistry and functional groups present in the molecule .
Estra-1,3,5(10),7-tetraene-3,17alpha-diol undergoes several significant chemical reactions that are essential for its biological activity:
The binding affinity and specificity of Estra-1,3,5(10),7-tetraene-3,17alpha-diol to estrogen receptors can be quantified using radiolabeled ligand binding assays. These assays help elucidate the pharmacodynamics of the compound and its derivatives.
Estra-1,3,5(10),7-tetraene-3,17alpha-diol exerts its effects primarily through the activation of estrogen receptor alpha. This receptor is involved in regulating gene expression related to various physiological processes including:
Pharmacokinetic studies indicate that related compounds exhibit significant metabolic clearance rates. For instance, 17β-dihydroequilin sulfate has been reported to have a metabolic clearance rate of .
Estra-1,3,5(10),7-tetraene-3,17alpha-diol is typically presented as a white crystalline solid. It has a melting point that varies based on purity but generally falls within a specific range indicative of steroidal compounds.
The compound is soluble in organic solvents such as ethanol and methanol but has limited solubility in water due to its hydrophobic nature. Its stability under various pH conditions makes it suitable for pharmaceutical formulations.
Estra-1,3,5(10),7-tetraene-3,17alpha-diol has several notable applications in scientific research:
Research continues into novel steroidal structures derived from Estra-1,3,5(10),7-tetraene-3,17alpha-diol to enhance its efficacy and reduce side effects associated with traditional estrogen therapies .
Estra-1,3,5(10),7-tetraene-3,17α-diol is the systematic IUPAC name for this tetracyclic estrogen derivative, also known as 17α-dihydroequilin. The name defines its core structure: an estrane backbone (C18 steroid) with conjugated double bonds at positions 1, 3, 5(10), and 7, and hydroxyl groups at C3 (phenolic) and C17 (alcoholic). The "17α" designation specifies the stereochemical orientation of the C17 hydroxyl group, which projects below the plane of the D-ring (in the α-configuration). This contrasts with the β-orientation found in endogenous 17β-estradiol. The compound’s CAS Registry Number is 651-55-8, and it is annotated in biochemical databases like ChEBI (CHEBI:186959) as a 17-hydroxy steroid [2] [4]. The stereochemistry critically influences biological activity, as the α-orientation at C17 reduces binding affinity for estrogen receptors compared to β-epimers [6].
The base molecular formula for Estra-1,3,5(10),7-tetraene-3,17α-diol is C₁₈H₂₂O₂, yielding a molecular weight of 270.37 g/mol. Chemical modifications generate derivatives with distinct formulas and weights. The diacetate derivative, formed by acetylation of both hydroxyl groups, has the formula C₂₂H₂₆O₄ and a molecular weight of 354.45 g/mol [1]. This increase of 84.08 g/mol corresponds to two acetyl groups (C₂H₂O per group). Sulfate esters, commonly occurring in physiological contexts (e.g., in Premarin), add ~80 g/mol per sulfate group. The table below summarizes key derivatives:
Table 1: Molecular Formulas and Weights of Estra-1,3,5(10),7-tetraene-3,17α-diol Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | |
---|---|---|---|
17α-Dihydroequilin (free diol) | C₁₈H₂₂O₂ | 270.37 | |
Diacetate derivative | C₂₂H₂₆O₄ | 354.45 | [1] |
3-Sulfate, 17α-diol (example) | C₁₈H₂₂O₅S | 350.43 |
While direct crystallographic data for Estra-1,3,5(10),7-tetraene-3,17α-diol is limited, its structural analog equilin (3-hydroxyestra-1,3,5,7-tetraen-17-one) has been co-crystallized with human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and NADP⁺. This ternary complex (resolved at 3.0 Å) reveals key interactions: the steroid’s A-ring phenolic hydroxyl forms hydrogen bonds with catalytic residues (Tyr155, Ser142), while the D-ring carbonyl coordinates with NADP⁺’s nicotinamide moiety [3]. Although the 17α-diol lacks the C17 carbonyl, its D-ring likely occupies a similar position in the enzyme’s binding pocket, with the 17α-OH sterically clashing with the cofactor’s hydride transfer site. This steric hindrance may explain reduced enzymatic reduction efficiency compared to 17-keto substrates. Molecular dynamics simulations of related estra-tetraenes suggest significant flexibility in the B/C ring junction due to the 1,3,5(10),7-tetraene system, which adopts a planar conformation facilitating π-stacking in hydrophobic pockets [8].
The C17 epimer, 17β-dihydroequilin (estra-1,3,5(10),7-tetraene-3,17β-diol, CAS 3563-27-7), exhibits markedly different biochemical behavior despite near-identical molecular formulas (C₁₈H₂₂O₂) and weights (270.37 g/mol). Key distinctions include:
Table 2: Comparative Properties of 17α- and 17β-Dihydroequilin
Property | 17α-Dihydroequilin | 17β-Dihydroequilin | |
---|---|---|---|
CAS Number | 651-55-8 | 3563-27-7 | [4] [9] |
C17-OH Orientation | α (axial) | β (equatorial) | |
Relative ERα Binding | <1% of estradiol | 113% of estradiol | [6] |
Role in Metabolism | Minor metabolite | Primary bioactive metabolite | |
17β-HSD1 Substrate | No | Yes | [3] |
This structural-epimeric divergence underpins their differential roles in estrogen pharmacology: 17β-dihydroequilin is a potent estrogen in hormone therapy, while the 17α-epimer serves primarily as a metabolic intermediate [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7